REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([CH2:7][CH2:8][CH3:9])[NH:5][CH:6]=1.C([O-])([O-])=O.[Cs+].[Cs+].CN[C@@H]1CCCC[C@H]1NC.Br[C:27]1[N:28]=[CH:29][S:30][C:31]=1[NH:32][C:33](=[O:35])[CH3:34]>CN(C=O)C.[Cu]I>[CH3:1][C:2]1[N:3]=[C:4]([CH2:7][CH2:8][CH3:9])[N:5]([C:27]2[N:28]=[CH:29][S:30][C:31]=2[NH:32][C:33](=[O:35])[CH3:34])[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CC=1N=C(NC1)CCC
|
Name
|
Cs2CO3
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
copper (I) iodide
|
Quantity
|
108 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=CSC1NC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
CUSTOM
|
Details
|
directly used for the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(N(C1)C=1N=CSC1NC(C)=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |